REACTION_CXSMILES
|
C(C=C)=O.O1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:11]1[CH:16]=[CH:15]C=[CH:13][CH:12]=1>>[CH3:6][CH:7]=[CH:8][CH2:9][CH2:10][CH2:13][CH2:12][CH2:11][CH2:16][CH3:15]
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
3,4-tetrahydropyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acrolein
|
Quantity
|
0.056 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Name
|
catalyst
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
C 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel column
|
Type
|
WASH
|
Details
|
by eluting with 5% acetone/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |